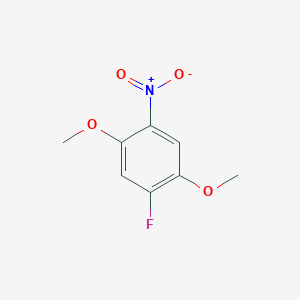
1,4-Dimethoxy-2-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, featuring methoxy, fluoro, and nitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene can be synthesized through the nitration of 2-fluoro-1,4-dimethoxybenzene. The reaction involves treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at low temperatures (0°C) to yield this compound in high yield (90%) . The structure of the compound is confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Nitration: Nitric acid is used for the nitration of 2-fluoro-1,4-dimethoxybenzene.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used for the oxidation of methoxy groups.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 1,4-Dimethoxy-2-fluoro-5-aminobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique substituent pattern.
Material Science: Used in the study of electronic properties of substituted benzenes.
Wirkmechanismus
The mechanism of action of 1,4-dimethoxy-2-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules. These substituents can modulate the compound’s ability to participate in electrophilic and nucleophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxy-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,4-Dimethoxy-2-nitrobenzene: Lacks the fluoro group, affecting its electronic properties and reactivity.
1,4-Difluoro-2,5-dimethoxybenzene: Contains an additional fluoro group, further altering its chemical behavior.
Uniqueness: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene is unique due to the combination of methoxy, fluoro, and nitro groups on the benzene ring. This specific arrangement of substituents imparts distinct electronic and steric effects, making it valuable for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-fluoro-2,5-dimethoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSTVEHWTZPGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R)-1-{3-[(4-Methoxyphenyl)methoxy]phenyl}ethanamine hydrochloride](/img/structure/B8207929.png)



![3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B8207966.png)
![tert-butyl (1R,5S)-3-[(4-methylbenzenesulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8207969.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate](/img/structure/B8207970.png)

![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate](/img/structure/B8207983.png)

![Tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8207987.png)
![N-[5-(methylamino)-2-nitrophenyl]acetamide](/img/structure/B8207992.png)
![Tert-butyl 4-hydroxy-4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8207999.png)
![Tert-butyl 4-[2-(methanesulfonamido)ethyl]piperidine-1-carboxylate](/img/structure/B8208002.png)
